3,5-Dimethylphenanthrene

描述

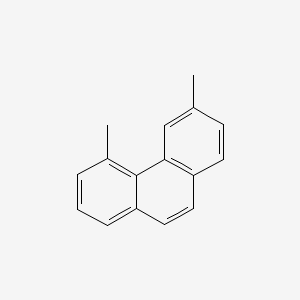

3,5-Dimethylphenanthrene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,5-Dimethylphenanthrene (3,5-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its effects on cellular mechanisms and potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of 3,5-DMP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a phenanthrene backbone with two methyl groups at the 3 and 5 positions. Its structure influences its interactions with biological systems, particularly in relation to the aryl hydrocarbon receptor (AhR) pathway.

Biological Activity

1. Activation of Aryl Hydrocarbon Receptor (AhR)

Research indicates that methylated phenanthrenes, including 3,5-DMP, exhibit enhanced potency in activating the AhR compared to unsubstituted phenanthrene. In yeast bioassays, 3,5-DMP was shown to activate AhR signaling pathways effectively but with a different dose-response profile than other methylated derivatives. Specifically, it produced a maximum response that was approximately 50% of that achieved by phenanthrene itself .

2. Toxicity and Cell Growth Inhibition

The biological activity of 3,5-DMP also includes effects on cell growth. In studies where various PAHs were tested for their ability to inhibit cell accumulation, 3,5-DMP demonstrated significant toxicity at higher concentrations. The relative effective concentration (EC50) values indicated that while it was more potent than unmethylated phenanthrene, its solubility issues limited its overall bioactivity in certain assays .

Comparative Analysis of Methylated Phenanthrenes

| Compound | EC50 (µM) | Relative Potency | Notes |

|---|---|---|---|

| 3-Methylphenanthrene | 5.8 | High | Significant AhR activation |

| 4-Methylphenanthrene | 11.7 | Moderate | Less potent than 3-MP |

| 9-Methylphenanthrene | 7.8 | Moderate | Similar potency to 4-MP |

| This compound | Not specified | High | Unique dose-response profile; lower solubility |

Case Studies

1. Tumorigenicity Studies

In animal models, exposure to PAHs has been linked to tumor formation in various tissues. A study highlighted that exposure to methylated phenanthrenes resulted in increased tumor incidence in the forestomach and esophagus of rodents . Although specific data on 3,5-DMP was not detailed in these studies, it is reasonable to infer similar risks based on the behavior of related compounds.

2. Human Exposure and Biomarkers

A study examining workers exposed to combustion emissions found correlations between PAH exposure and DNA adduct formation as biomarkers for cancer risk assessment . While direct measurements for 3,5-DMP were not reported, the findings underscore the relevance of monitoring such compounds in occupational settings.

科学研究应用

Environmental Monitoring

3,5-DMP is often studied in the context of environmental pollution due to its presence in crude oil and as a byproduct of combustion processes. It serves as a marker for assessing the extent of PAH contamination in various ecosystems.

- Case Study : Research has shown that the concentration of PAHs like 3,5-DMP can indicate historical fire activity in peatlands. Such studies help understand the ecological impact of wildfires and anthropogenic activities on carbon cycling and habitat degradation .

Toxicological Studies

The biological activity of 3,5-DMP has been investigated in relation to its potential toxicity and carcinogenicity. It has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in mediating the toxic effects of PAHs.

- Research Findings : A study demonstrated that methylated phenanthrenes, including 3,5-DMP, exhibited enhanced potency in activating AhR compared to their unmethylated counterparts. This suggests that 3,5-DMP may have greater toxic potential than phenanthrene itself .

| Compound | Relative EC50 (µM) | Relative EC25 (µM) |

|---|---|---|

| Phenanthrene | Reference | Reference |

| 3,5-Dimethylphenanthrene | Significantly higher | Higher than phenanthrene |

Analytical Chemistry

In analytical chemistry, 3,5-DMP is utilized as a standard reference compound for developing methods to analyze PAHs in environmental samples. Its distinct properties allow for accurate quantification and identification during gas chromatography-mass spectrometry (GC-MS) analyses.

- Method Development : Techniques such as solid-phase microextraction (SPME) have been employed to enhance the detection of volatile and semi-volatile compounds including 3,5-DMP in complex matrices like crude oil .

Summary of Key Insights

- Toxicity and Biological Activity : The presence of methyl groups at specific positions on the phenanthrene ring significantly enhances the compound's ability to activate AhR pathways, indicating a potential for increased toxicity.

- Environmental Relevance : As a marker for PAH pollution, 3,5-DMP plays a crucial role in environmental monitoring and assessing ecological impacts.

- Analytical Applications : The compound's stability and detectability make it valuable for developing analytical techniques aimed at monitoring environmental pollutants.

属性

IUPAC Name |

3,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-5-3-4-12(2)16(14)15(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDFCVITIILLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC(=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187572 | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33954-06-2 | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033954062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。